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Abstract
AST5902 trimesylate is the principal and pharmacologically active metabolite of alflutinib (also

known as furmonertinib and AST2818), a highly potent, third-generation epidermal growth

factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Alflutinib is approved in China for the

treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the

T790M resistance mutation. This technical guide provides a comprehensive overview of the

discovery, preclinical development, and clinical evaluation of AST5902 and its parent

compound, alflutinib. It includes a summary of key quantitative data, detailed experimental

methodologies, and a visualization of the underlying signaling pathways.

Introduction
The development of EGFR TKIs has revolutionized the treatment of a subset of NSCLC

patients whose tumors harbor activating EGFR mutations. However, the efficacy of first and

second-generation EGFR TKIs is often limited by the emergence of the T790M resistance

mutation. Third-generation EGFR TKIs were designed to overcome this resistance mechanism

while sparing wild-type EGFR, thereby reducing off-target toxicities. Alflutinib is a novel,

irreversible third-generation EGFR TKI that has demonstrated significant clinical activity in

patients with EGFR T790M-mutated NSCLC. Following oral administration, alflutinib is

metabolized to AST5902, which is a major circulating and active metabolite that contributes

significantly to the overall efficacy of the drug.
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Discovery and Preclinical Development
Discovery
The discovery of alflutinib and its active metabolite AST5902 was driven by the need for

effective therapies against T790M-positive NSCLC. The chemical structure of alflutinib was

optimized to provide potent and selective inhibition of mutant EGFR. Preclinical studies have

primarily focused on the parent drug, alflutinib, with the understanding that its in vivo activity is

mediated by both the parent compound and its active metabolite, AST5902.

In Vitro Activity
While specific IC50 values for AST5902 are not extensively reported in publicly available

literature, preclinical data for alflutinib (furmonertinib) demonstrate its potent and selective

activity against clinically relevant EGFR mutations.

Table 1: In Vitro Inhibitory Activity of Alflutinib against EGFR Mutations

EGFR Mutation Cell Line IC50 (nM)

G719S Ba/F3 12.4

L861Q Ba/F3 3.8

S768I Ba/F3 21.6

Exon 20 insertion

(S768_D770dup)
Unknown 11

Exon 20 insertion

(A767_V769dup)
Unknown 14

Exon 20 insertion

(N771_H773dup)
Unknown 20

Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound

against various EGFR-mutant cell lines.
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Methodology:

Cell Culture: Ba/F3 murine pro-B cells are stably transfected to express various human

EGFR mutations. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal

bovine serum and appropriate antibiotics.

Assay Procedure:

Cells are seeded in 96-well plates at a density of 5,000 cells per well.

The test compound (alflutinib or AST5902) is serially diluted and added to the wells.

Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

Cell viability is assessed using a commercial MTS or MTT assay kit according to the

manufacturer's instructions.

Absorbance is measured using a microplate reader.

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-

parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Pharmacokinetics
Metabolism and Drug-Drug Interactions
Alflutinib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to form its

active metabolite, AST5902.[1] Both alflutinib and AST5902 contribute to the pharmacological

activity in vivo.[1] Co-administration of alflutinib with strong inducers of CYP3A4, such as

rifampicin, can significantly decrease the exposure of alflutinib and, to a lesser extent,

AST5902.[1] Therefore, concomitant use of strong CYP3A4 inducers should be avoided during

alflutinib treatment.[1]

Pharmacokinetic Parameters
Pharmacokinetic studies in healthy volunteers and patients with NSCLC have characterized the

absorption, distribution, metabolism, and excretion of alflutinib and AST5902.
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Table 2: Pharmacokinetic Parameters of Alflutinib and AST5902 in Healthy Volunteers (Single

80 mg dose)

Parameter Alflutinib AST5902

Tmax (h) ~3-6 ~10

Cmax (ng/mL) ~25.4 - 39.6 ~6.58

AUC0-∞ (h*ng/mL) ~843 - 1110 ~572

t1/2 (h) ~34-41 ~58

Experimental Protocols
Objective: To evaluate the pharmacokinetics of alflutinib and its metabolite AST5902.

Methodology:

Study Design: A single-center, open-label, single-dose, two-period crossover study.

Participants: Healthy male volunteers meeting the inclusion and exclusion criteria.

Treatment: A single oral dose of 80 mg alflutinib administered under fasting and fed

conditions.

Sample Collection: Serial blood samples are collected at predefined time points before and

after drug administration.

Bioanalysis: Plasma concentrations of alflutinib and AST5902 are determined using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are

calculated using non-compartmental analysis.

Clinical Development
Clinical Efficacy
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Phase I and II clinical trials have demonstrated the significant anti-tumor activity of alflutinib in

patients with advanced NSCLC harboring the EGFR T790M mutation who have progressed on

prior EGFR TKI therapy.

Table 3: Efficacy of Alflutinib in EGFR T790M-Positive NSCLC (Phase IIb Study -

NCT03452592)[2]

Endpoint Result

Objective Response Rate (ORR) 73.6% (95% CI: 67.3–79.3)

Disease Control Rate (DCR) at 12 weeks 82.3% (95% CI: 76.6-87.1)

Median Progression-Free Survival (PFS) 7.6 months (95% CI: 7.0–NA)

Safety and Tolerability
Alflutinib has shown a manageable safety profile in clinical trials. The most common adverse

events are generally mild to moderate in severity.

Table 4: Common Treatment-Related Adverse Events (Phase IIb Study - NCT03452592)[2]

Adverse Event Incidence (%)

Increased aspartate aminotransferase 15.0

Upper respiratory tract infection 15.0

Cough 15.0

Experimental Protocols
Objective: To assess the efficacy and safety of alflutinib in patients with EGFR T790M-mutated

NSCLC.

Methodology:

Study Design: A multicenter, single-arm, open-label study.
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Patient Population: Patients with locally advanced or metastatic NSCLC with a confirmed

EGFR T790M mutation who have progressed after first or second-generation EGFR-TKI

therapy.

Intervention: Alflutinib 80 mg administered orally once daily.

Primary Endpoint: Objective response rate (ORR) as assessed by an independent

radiological review committee according to RECIST 1.1.

Secondary Endpoints: Disease control rate (DCR), duration of response (DoR), progression-

free survival (PFS), overall survival (OS), and safety.

Safety Assessment: Adverse events are monitored and graded according to the National

Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Signaling Pathway and Mechanism of Action
AST5902, as the active metabolite of alflutinib, exerts its anti-tumor effect by irreversibly

inhibiting the kinase activity of mutant EGFR. This blockade prevents the autophosphorylation

of EGFR and the subsequent activation of downstream signaling pathways critical for tumor cell

proliferation, survival, and metastasis, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR

pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8143721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

Mutant EGFR

GRB2/SOS

Activation

PI3K

RAS

RAF

MEK

ERK

Cell Proliferation Metastasis

PIP2

PIP3

AKT

mTOR

Cell Survival

AST5902

Inhibition

Click to download full resolution via product page

Caption: EGFR Signaling Pathway Inhibition by AST5902.
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Conclusion
AST5902 trimesylate, the active metabolite of alflutinib, is a key contributor to the clinical

efficacy of this third-generation EGFR TKI. The development of alflutinib and the understanding

of the pharmacological role of AST5902 represent a significant advancement in the treatment

of EGFR T790M-mutated NSCLC. The potent and selective inhibition of mutant EGFR, coupled

with a manageable safety profile, positions alflutinib as an important therapeutic option for this

patient population. Further research may focus on the specific contributions of AST5902 to the

overall activity and potential for overcoming other resistance mechanisms.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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